(1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

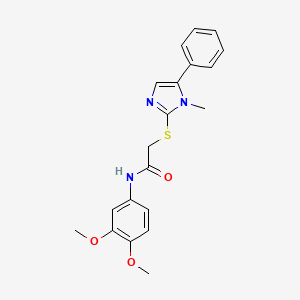

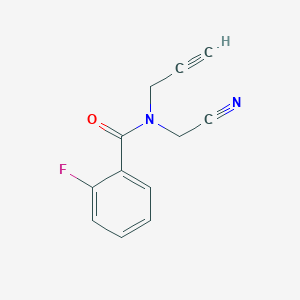

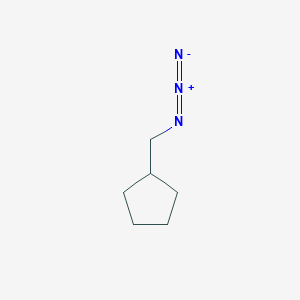

“(1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazol-4-yl)boronic acid” is a complex organic molecule with several distinct functional groups and structural features . It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and two hydrogens . The “1-(Tetrahydro-2H-pyran-2-yl)” part of the name indicates that the molecule contains a tetrahydropyran group, which is a six-membered cyclic ether .

Synthesis Analysis

This compound can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives, which are potential androgen receptor inhibitors .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H14BF3N2O3 . It contains a boronic acid group attached to an indazole ring, which is further substituted with a trifluoromethyl group and a tetrahydropyran group .

Chemical Reactions Analysis

As mentioned earlier, this compound can participate in Suzuki coupling reactions, which are used to form carbon-carbon bonds . This makes it a valuable reactant in the synthesis of various organic compounds .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is between 74-78 °C, and it should be stored at a temperature between 2-8°C . The empirical formula of this compound is C13H14BF3N2O3, and its molecular weight is 278.16 .

Mechanism of Action

THP-TMIB acts as a boronic acid derivative, which is an electron-rich species that can form covalent bonds with electron-deficient species. This allows it to act as a coupling agent in a variety of synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions, Buchwald-Hartwig amination, and Heck reactions.

Biochemical and Physiological Effects

THP-TMIB has been used in the synthesis of various biologically active compounds, such as peptidomimetics, non-peptidic inhibitors, and natural products. These compounds have been shown to have a variety of biochemical and physiological effects, including inhibition of protein-protein interactions, inhibition of protein kinases, and modulation of signal transduction pathways.

Advantages and Limitations for Lab Experiments

THP-TMIB is a versatile reagent that can be used in a variety of synthetic transformations. It is relatively easy to synthesize and can be isolated in high yields. However, it can be difficult to control the reaction conditions, and the reaction can be slow and inefficient.

Future Directions

The use of THP-TMIB in the synthesis of biologically active compounds is an area of active research. Possible future directions include the development of new and more efficient synthetic methods, the synthesis of more complex molecules, and the development of new and innovative medicinal compounds. Additionally, further research is needed to explore the biochemical and physiological effects of THP-TMIB-derived compounds.

Synthesis Methods

THP-TMIB is typically synthesized through the reaction of 5-trifluoromethyl-1H-indazole and tetrahydropyran-2-boronic acid. The reaction is typically carried out in an aqueous solution of sodium hydroxide (NaOH), and the desired product is isolated by recrystallization. The product can also be synthesized through the reaction of 5-trifluoromethyl-1H-indazole and tetrahydropyran-2-boronic acid in the presence of a palladium catalyst.

Scientific Research Applications

THP-TMIB has been widely used in medicinal chemistry and synthetic organic chemistry for the synthesis of biologically active compounds. It has been used in the synthesis of peptidomimetics, non-peptidic inhibitors, and natural products. THP-TMIB has also been used in the synthesis of small molecule inhibitors of protein-protein interactions, for example, inhibitors of the epidermal growth factor receptor (EGFR). It has also been used in the synthesis of small molecule inhibitors of protein kinases, such as the Src family kinases.

properties

IUPAC Name |

[1-(oxan-2-yl)-5-(trifluoromethyl)indazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BF3N2O3/c15-13(16,17)9-4-5-10-8(12(9)14(20)21)7-18-19(10)11-3-1-2-6-22-11/h4-5,7,11,20-21H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKJULLPGUPACE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1C=NN2C3CCCCO3)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2624568.png)

![1-Chloro-4-{[(cinnamoyloxy)imino]methyl}benzene](/img/structure/B2624571.png)

![[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2624573.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine](/img/structure/B2624580.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2624588.png)